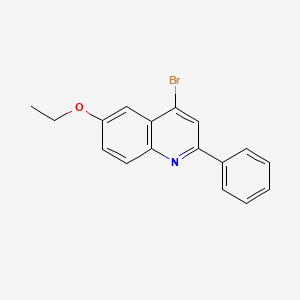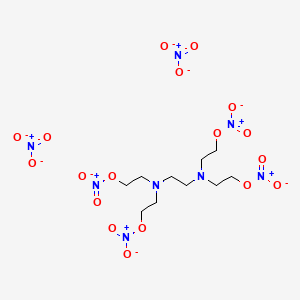
N,N,N',N'-Tetrakis(2-(nitrooxy)ethyl)ethylenediammonium dinitrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N’,N’-Tetrakis(2-(nitrooxy)ethyl)ethylenediammonium dinitrate is a chemical compound with the molecular formula C10H22N8O18 It is known for its unique structure, which includes multiple nitrooxy groups attached to an ethylenediamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetrakis(2-(nitrooxy)ethyl)ethylenediammonium dinitrate typically involves the reaction of ethylenediamine with 2-chloroethyl nitrate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and reactant concentrations. Advanced purification techniques, such as chromatography, may be employed to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N’,N’-Tetrakis(2-(nitrooxy)ethyl)ethylenediammonium dinitrate undergoes various chemical reactions, including:
Oxidation: The nitrooxy groups can be oxidized to form nitro groups.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The nitrooxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
N,N,N’,N’-Tetrakis(2-(nitrooxy)ethyl)ethylenediammonium dinitrate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein modifications.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of N,N,N’,N’-Tetrakis(2-(nitrooxy)ethyl)ethylenediammonium dinitrate involves its interaction with molecular targets through its nitrooxy groups. These groups can participate in redox reactions, leading to the formation of reactive intermediates that can modify biological molecules or materials. The pathways involved may include oxidative stress responses and signal transduction mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: Similar structure but with hydroxy groups instead of nitrooxy groups.
N,N,N’,N’-Tetrakis(2-hydroxypropyl)ethylenediamine: Contains hydroxypropyl groups, used in different applications such as catalysts and complexing agents.
Uniqueness
N,N,N’,N’-Tetrakis(2-(nitrooxy)ethyl)ethylenediammonium dinitrate is unique due to its multiple nitrooxy groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its role in advanced material production highlight its versatility compared to similar compounds.
Propriétés
Numéro CAS |
49776-32-1 |
|---|---|
Formule moléculaire |
C10H20N8O18-2 |
Poids moléculaire |
540.31 g/mol |
Nom IUPAC |
2-[2-[bis(2-nitrooxyethyl)amino]ethyl-(2-nitrooxyethyl)amino]ethyl nitrate;dinitrate |
InChI |
InChI=1S/C10H20N6O12.2NO3/c17-13(18)25-7-3-11(4-8-26-14(19)20)1-2-12(5-9-27-15(21)22)6-10-28-16(23)24;2*2-1(3)4/h1-10H2;;/q;2*-1 |
Clé InChI |
YVWDMZIERGENLP-UHFFFAOYSA-N |
SMILES canonique |
C(CN(CCO[N+](=O)[O-])CCO[N+](=O)[O-])N(CCO[N+](=O)[O-])CCO[N+](=O)[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


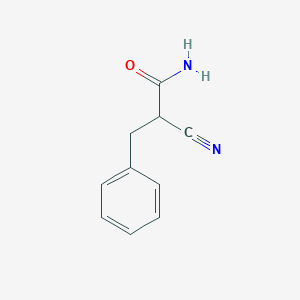

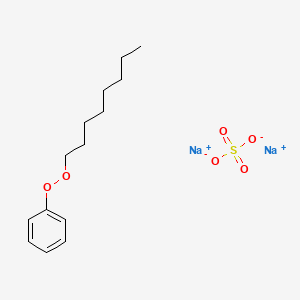
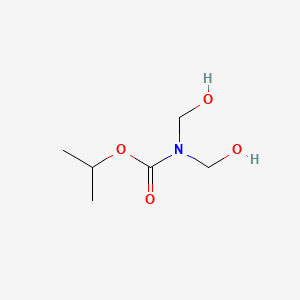
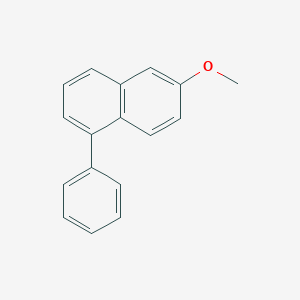

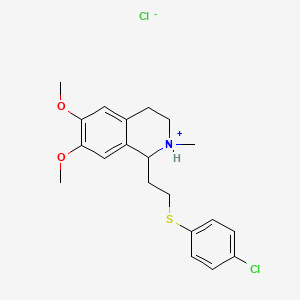
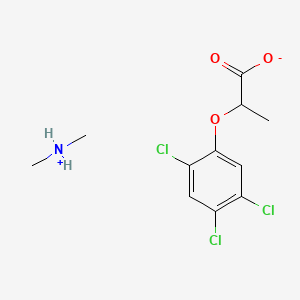
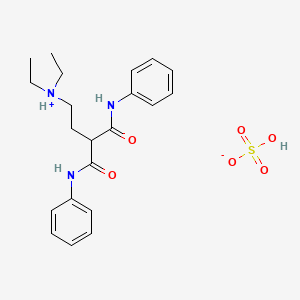



![4-hydroxy-3-[[4-(4-nitrophenyl)sulfanylphenyl]diazenyl]-1H-quinolin-2-one](/img/structure/B13760042.png)
